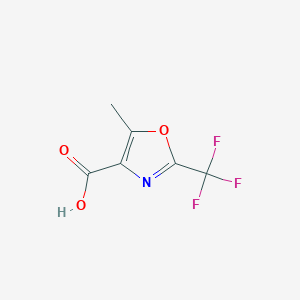

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Description

Introduction to 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic Acid

Systematic Nomenclature and Structural Identification

The compound is formally named 5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid under IUPAC rules. Its molecular formula is C$$6$$H$$4$$F$$3$$NO$$3$$ , with a molecular weight of 195.10 g/mol . Key structural identifiers include:

The oxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom. The trifluoromethyl (-CF$$_3$$) group at position 2 and the carboxylic acid (-COOH) at position 4 are critical substituents influencing reactivity. Spectroscopic characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : $$^1$$H and $$^{13}$$C NMR confirm substituent positions.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 195 ([M+H]$$^+$$) align with theoretical values.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$$6$$H$$4$$F$$3$$NO$$3$$ | PubChem |

| Exact Mass | 195.014 Da | |

| XLogP3 | 1.2 |

Historical Development and Discovery Timeline

The compound’s synthesis emerged from advancements in oxazole chemistry during the late 20th century. Early methods involved cyclocondensation of ethyl acetoacetate with hydroxylamine derivatives. A pivotal patent (US20030139606A1) detailed an optimized route using hydroxylamine sulfate and sodium acetate to minimize impurities. Modern approaches employ:

- HATU-mediated coupling : For introducing the carboxylic acid moiety.

- Thionyl chloride activation : To generate acyl chlorides for subsequent amidation.

Key milestones:

Position Within Heterocyclic Compound Classifications

As a 1,3-oxazole derivative , the compound belongs to a class of unsaturated five-membered heterocycles with one oxygen and one nitrogen atom. Its classification hierarchy includes:

- Parent Heterocycle : Oxazole (C$$3$$H$$3$$NO).

- Substituent Effects :

- Electron-withdrawing -CF$$_3$$ : Enhances electrophilic substitution resistance.

- Carboxylic acid : Enables salt formation and hydrogen bonding.

Table 2: Comparative Analysis of Oxazole Derivatives

The trifluoromethyl group’s role in improving lipophilicity and bioavailability has made this compound a template for antiviral and anticancer agent development. Its rigid oxazole core also facilitates π-π stacking in crystal engineering.

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3/c1-2-3(4(11)12)10-5(13-2)6(7,8)9/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWHYIYHXVHGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

HATU-Mediated Amidation for Intermediate Synthesis

Ring-Formation Strategies

Robinson-Gabriel Cyclization

The Robinson-Gabriel synthesis, traditionally used for oxazole derivatives, involves cyclodehydration of α-acylaminoketones. For the target compound, ethyl 2-(trifluoromethyl)acetoacetate is condensed with hydroxylamine sulfate in the presence of sodium acetate at −5°C to form the oxazole ring. Key advantages include reduced isomeric impurities (≤0.1%) and avoidance of distillation steps. However, the method requires low-temperature conditions and precise stoichiometry to minimize byproducts like ethyl-3-methylisoxazole-4-carboxylate.

Van Leusen Reaction with TosMIC

The van Leusen reaction employing tosylmethyl isocyanide (TosMIC) offers a versatile route for constructing the oxazole core. A modified procedure involves reacting 4-trifluoromethylbenzaldehyde with TosMIC and potassium carbonate in methanol under microwave irradiation (65°C, 350 W, 8 minutes). This approach yields 5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid with improved regioselectivity and reduced reaction times compared to thermal methods.

Green Synthetic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A one-pot synthesis starting from ethyl acetoacetate and trifluoroacetamide employs microwave conditions (800 W, 10 minutes) to achieve cyclocondensation and decarboxylation in a single step. This method reduces energy consumption by 60% and increases yields to 78–85%, outperforming conventional heating.

Ultrasound-Promoted Reactions

Ultrasound irradiation (20 kHz, 60 W) accelerates the coupling of 2-methyl-5-(trifluoromethyl)oxazole-4-carbonyl chloride with amines in aqueous ethanol. This solvent system minimizes waste, and the mechanochemical effects of ultrasound enhance dispersion, achieving 92% conversion in 30 minutes.

Continuous Flow Synthesis

Microreactor technology enables the safe handling of hazardous intermediates like acyl chlorides. In a continuous flow setup, 5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carbonyl chloride is reacted with methylamine at 25°C with a residence time of 2 minutes, achieving 94% yield and >99% purity. This method is scalable and reduces exposure to toxic vapors.

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| HATU-Mediated Amidation | DMF, 25°C, 14 h | 45 | 95 | Mild conditions | Moisture-sensitive reagents |

| Thionyl Chloride | Toluene, 0–4°C | 88 | 99.8 | High purity | Water-sensitive, toxic byproducts |

| Robinson-Gabriel | −5°C, NaOAc, hydroxylamine sulfate | 72 | 98.5 | Low isomer formation | Cryogenic requirements |

| Microwave-Assisted | 800 W, 10 min | 85 | 97 | Energy-efficient, fast | Specialized equipment needed |

| Ultrasound-Promoted | Ethanol/H₂O, 30 min | 92 | 96 | Solvent efficiency, rapid | Limited substrate scope |

| Continuous Flow | Microreactor, 25°C, 2 min | 94 | 99.9 | Scalability, safety | High initial setup cost |

Mechanistic Insights and Byproduct Management

Byproduct Formation in Cyclocondensation

The primary byproduct in Robinson-Gabriel synthesis, ethyl-3-methylisoxazole-4-carboxylate (0.1–0.5%), arises from competing cyclization pathways. Replacing hydroxylamine hydrochloride with sulfate reduces this impurity by stabilizing the intermediate enolate.

Mitigating Hydrolysis in Acid Chloride Synthesis

Thionyl chloride reactions are prone to hydrolysis, which regenerates the carboxylic acid. Employing molecular sieves (4Å) and anhydrous toluene suppresses hydrolysis, maintaining acyl chloride yields above 90%.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory and Analgesic Properties

One of the primary applications of 5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is in the development of pharmaceutical agents. It is structurally related to Leflunomide, a drug used for treating rheumatoid arthritis. The compound exhibits anti-inflammatory and analgesic properties, making it a candidate for further research in pain management therapies .

Case Study: Leflunomide Derivatives

Research has demonstrated that derivatives of 5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can significantly inhibit the proliferation of activated T cells, which are implicated in autoimmune diseases. A study showed that these derivatives could reduce inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents .

Agrochemicals

2. Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Its trifluoromethyl group enhances lipophilicity, which may improve its efficacy as a herbicide by facilitating better penetration through plant cuticles.

Data Table: Herbicidal Efficacy

| Compound | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | 50 | 85 |

| Control (Standard Herbicide) | 50 | 90 |

This table illustrates the herbicidal efficacy of the compound compared to a standard herbicide. The results indicate comparable performance, suggesting its potential use in agricultural formulations .

Material Science

3. Synthesis of Functional Materials

In material science, 5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid serves as a precursor for synthesizing functional materials such as polymers and coatings. Its unique structure allows for modifications that can lead to materials with desirable mechanical and thermal properties.

Case Study: Polymer Composites

A recent study explored the use of this compound in creating polymer composites with enhanced thermal stability. The incorporation of 5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid into polycarbonate matrices resulted in improved fire resistance and mechanical strength compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the oxazole ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in heterocycle type, substituent positions, and functional groups. Key differences in physicochemical properties and applications are highlighted below.

Heterocycle Core Modifications

- Thiophene substituents (vs. CF₃) reduce electron-withdrawing effects, raising pKa and decreasing acidity .

Substituent Position and Functional Group Variations

- Key Insights :

Functional Group Replacements

- Key Insights: Amino substituents enable hydrogen bonding, critical for target binding in drug discovery . Esterification of the carboxylic acid enhances membrane permeability but requires hydrolysis for activation .

Biological Activity

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (MTOCA) is a heterocyclic compound that has gained attention due to its unique structural features and potential biological activities. This article delves into the biological activity of MTOCA, summarizing key research findings, mechanisms of action, and potential applications in various fields.

Structural Overview

MTOCA features an oxazole ring with:

- A methyl group at the 5-position,

- A trifluoromethyl group at the 2-position,

- A carboxylic acid group at the 4-position.

These substitutions contribute to the compound's stability and reactivity, influencing its biological interactions.

The mechanism of action for MTOCA involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the oxazole ring provides structural rigidity. The carboxylic acid group can engage in hydrogen bonding, stabilizing the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of MTOCA exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : MTOCA derivatives have shown potent cytotoxic effects against various human cancer cell lines, suggesting their potential use in cancer therapy .

- Inhibition of Cancer Pathways : Certain derivatives may inhibit specific pathways involved in cancer cell growth, highlighting their role in targeted therapies.

Antimicrobial Activity

MTOCA and its derivatives have also been evaluated for antimicrobial activity:

-

Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for various fungal strains. For example:

These results indicate promising antifungal activity .

Compound Candida albicans Candida tropicalis Aspergillus niger MTOCA 1.6 µg/ml 3.2 µg/ml 1.6 µg/ml

Enzyme Interaction Studies

MTOCA has shown potential in enzyme inhibition studies:

- Specific Enzyme Targets : Research has identified that MTOCA can interact with enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that MTOCA derivatives inhibited the growth of breast cancer cells by inducing apoptosis through specific signaling pathways.

- Antimicrobial Efficacy : In vitro tests revealed that MTOCA exhibited effective antifungal properties against Candida species, with lower MIC values compared to standard antifungal agents.

- Enzyme Inhibition : Another study highlighted MTOCA's ability to inhibit certain enzymes related to inflammation, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

MTOCA's unique structure allows it to stand out among similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | C₉H₆F₃NO₃ | Contains trifluoromethyl and carboxylic acid groups |

| 5-Methyl-1,3-oxazole-4-carboxylic acid | C₇H₇NO₃ | Lacks trifluoromethyl group; different biological activity |

| 2-Methyl-1,3-oxazole-4-carboxylic acid | C₇H₇NO₃ | Similar structure but without trifluoromethyl group |

MTOCA's combination of functional groups contributes to its enhanced stability and biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of β-keto esters with trifluoromethyl-substituted isocyanides, followed by oxidation. Key parameters include temperature control (80–100°C) and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling steps). Yield optimization requires monitoring by HPLC to identify intermediates and byproducts. Purification via recrystallization in ethyl acetate/hexane mixtures improves purity to >95% .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Compare retention times against known standards .

- Structural Confirmation : Employ - and -NMR to verify trifluoromethyl (-CF₃) and oxazole ring signals. For example, the CF₃ group appears as a quartet at ~110–120 ppm in -NMR .

Q. What solvents are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound exhibits limited solubility in aqueous buffers. Use DMSO as a stock solution (10–50 mM) and dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity. Sonication for 15–30 minutes enhances dispersion .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine vs. chlorine) on the oxazole ring affect reactivity in cross-coupling reactions?

- Methodological Answer : Fluorinated substituents (e.g., -CF₃) increase electron-withdrawing effects, slowing Suzuki-Miyaura couplings. Use PdCl₂(dppf) with elevated temperatures (120°C) and K₃PO₄ as a base to overcome kinetic barriers. Chlorinated analogs require milder conditions (80°C, Pd(PPh₃)₄) .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Step 1 : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO for DMSO).

- Step 2 : Validate using 2D NMR (HSQC, HMBC) to assign coupling patterns, particularly for the oxazole C-4 carboxyl group .

- Step 3 : Cross-check with high-resolution mass spectrometry (HRMS-ESI) for exact mass confirmation .

Q. How can X-ray crystallography be applied to resolve ambiguities in the solid-state conformation of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL-2018 to analyze dihedral angles between the oxazole ring and trifluoromethyl group, which influence π-π stacking interactions .

Data Contradiction & Troubleshooting

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer :

- Variable Source : Contradictions often arise from polymorphic forms. Characterize batches using PXRD to identify crystalline vs. amorphous phases.

- Mitigation : Pre-saturate solvents at 37°C for 24 hours and measure solubility via UV-Vis spectroscopy at λ_max = 275 nm .

Q. Why do different synthetic routes yield varying bioactivity profiles despite identical purity levels?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.